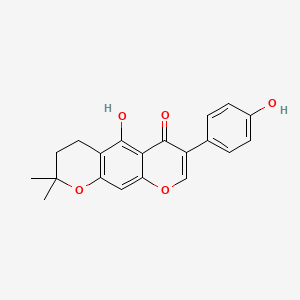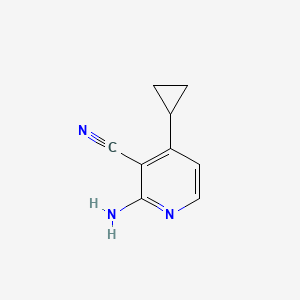
Dihydroalpinumisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroalpinumisoflavone is a flavonoid compound with the molecular formula C20H18O5 and a molecular weight of 338.4 g/mol . It is a yellow powder derived from the herbs of Erythrina arborescens . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Physical And Chemical Properties Analysis
Dihydroalpinumisoflavone is a yellow powder . It has a molecular weight of 338.4 g/mol . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . More specific physical and chemical properties are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Dihydroalpinumisoflavone (AIF) has been investigated for its potential in cancer treatment. Zhang et al. (2020) found that AIF suppressed cell proliferation, migration, and invasion in hepatocellular carcinoma (HCC) cells. It induced NLRP3 inflammasome-mediated pyroptosis and autophagy in these cells, thereby inhibiting tumor growth (Zhang et al., 2020). Similarly, AIF showed anti-metastatic effects in melanoma by modulating COX-2 expression and impacting the miR-124/SphK1 axis, as reported by Gao et al. (2017) (Gao et al., 2017). In ovarian cancer, Hong et al. (2022) demonstrated that AIF disrupted endoplasmic reticulum and mitochondrial functions, leading to apoptosis (Hong et al., 2022).
Pharmacological Effects
A comprehensive review by Ateba et al. (2019) highlighted the multiple therapeutic potentials of AIF, including antiosteoporotic, antioxidant, anti-inflammatory, antimicrobial, anticancer, estrogenic and antiestrogenic, antidiabetic, and neuroprotective properties (Ateba et al., 2019).
Bone Health and Osteoporosis
AIF was found to have osteoprotective effects in a study by Cong et al. (2017), where it inhibited osteoclast differentiation and protected against bone loss in an ovariectomized mouse model (Cong et al., 2017).
Anti-Inflammatory and Antioxidant Properties
Li et al. (2018) discovered that AIF attenuated lipopolysaccharide-induced acute lung injury by regulating anti-oxidation and anti-inflammation pathways both in vitro and in vivo (Li et al., 2018). Additionally, Lim et al. (2012) reported that methylalpinumisoflavone, a derivative of AIF, inhibited inflammation in microglial cells through the NF-kappaB and MAPK signaling pathways (Lim et al., 2012).
Wirkmechanismus
Target of Action
It is known that this compound is an isoflavone , a class of compounds that often interact with estrogen receptors and other proteins involved in signal transduction .
Mode of Action
The exact mode of action of Dihydroalpinumisoflavone remains unclear due to the lack of specific studies on this compound. Isoflavones, in general, are known to interact with their targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
They can act as antioxidants, inhibit enzymes, and modulate signal transduction pathways .
Pharmacokinetics
The pharmacokinetic properties of flavonoids, in general, have been studied . They are known to have good absorption profiles, and their bioavailability can be influenced by factors such as molecular structure and the presence of glycosides .
Result of Action
Isoflavones are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Eigenschaften
IUPAC Name |
5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPMTCOAGXAAIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroalpinumisoflavone | |
Q & A
Q1: What are the known natural sources of Dihydroalpinumisoflavone?
A1: Dihydroalpinumisoflavone has been isolated from the following plant sources:
- Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []
- Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []
- Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []
Q2: What is the molecular structure of Dihydroalpinumisoflavone?
A2: Dihydroalpinumisoflavone possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)

